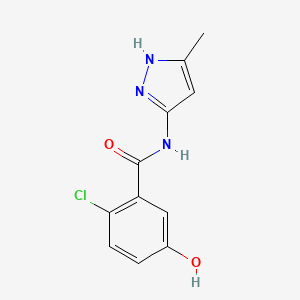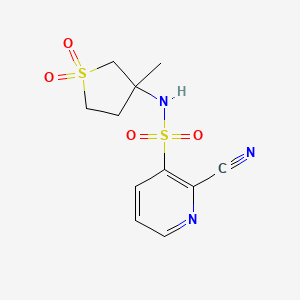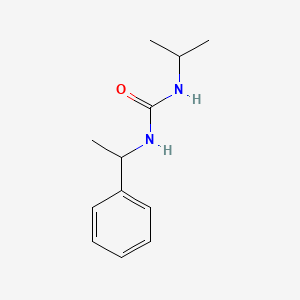
1-Morpholino-2-(2-chlorophenylthio)-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Morpholino-2-(2-chlorophenylthio)-1-propanone, also known as CMPT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-Morpholino-2-(2-chlorophenylthio)-1-propanone involves its ability to inhibit the activity of PTPs. PTPs are enzymes that remove phosphate groups from tyrosine residues on proteins, thereby regulating cellular signaling pathways. 1-Morpholino-2-(2-chlorophenylthio)-1-propanone inhibits the activity of PTPs by binding to the active site of the enzyme, thereby preventing the removal of phosphate groups from tyrosine residues.
Biochemical and Physiological Effects
1-Morpholino-2-(2-chlorophenylthio)-1-propanone has been shown to have both biochemical and physiological effects. Biochemically, 1-Morpholino-2-(2-chlorophenylthio)-1-propanone has been shown to induce oxidative stress in cells, which can lead to cellular damage and dysfunction. Physiologically, 1-Morpholino-2-(2-chlorophenylthio)-1-propanone has been shown to affect cellular signaling pathways, which can lead to changes in cell behavior and function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Morpholino-2-(2-chlorophenylthio)-1-propanone in lab experiments is its ability to induce oxidative stress in cells, which can be useful for studying the effects of oxidative stress on cellular function. However, one limitation of using 1-Morpholino-2-(2-chlorophenylthio)-1-propanone is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-Morpholino-2-(2-chlorophenylthio)-1-propanone. One direction is to further investigate its potential applications in pharmacology, particularly in the development of drugs that target PTPs. Another direction is to study its effects on other cellular signaling pathways, as well as its potential applications in other fields, such as materials science and nanotechnology. Additionally, further research is needed to better understand the mechanisms underlying its biochemical and physiological effects, as well as its potential toxicity.
Synthesemethoden
1-Morpholino-2-(2-chlorophenylthio)-1-propanone can be synthesized through a multi-step process that involves the reaction of 2-chlorobenzenethiol with 1-morpholino-2-propanone in the presence of a base. The resulting product is then purified through recrystallization to obtain 1-Morpholino-2-(2-chlorophenylthio)-1-propanone in its pure form.
Wissenschaftliche Forschungsanwendungen
1-Morpholino-2-(2-chlorophenylthio)-1-propanone has been found to have potential applications in various scientific fields, including biochemistry, pharmacology, and toxicology. In biochemistry, 1-Morpholino-2-(2-chlorophenylthio)-1-propanone has been used as a tool to study the effects of reactive oxygen species (ROS) on protein tyrosine phosphatases (PTPs). In pharmacology, 1-Morpholino-2-(2-chlorophenylthio)-1-propanone has been shown to inhibit the activity of PTPs, which are involved in regulating cellular signaling pathways. In toxicology, 1-Morpholino-2-(2-chlorophenylthio)-1-propanone has been used to induce oxidative stress in cells and to study the effects of oxidative stress on cellular function.
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)sulfanyl-1-morpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2S/c1-10(13(16)15-6-8-17-9-7-15)18-12-5-3-2-4-11(12)14/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UITYCUFUARFFTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC1)SC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)sulfanyl-1-morpholin-4-ylpropan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid](/img/structure/B6633724.png)


![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-5-bromoisoquinolin-1-amine](/img/structure/B6633747.png)
![3-bromo-4-chloro-N-[(3-hydroxyphenyl)methyl]-N-methylbenzenesulfonamide](/img/structure/B6633754.png)


![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(2-methylpropyl)imidazol-2-amine](/img/structure/B6633776.png)
![4-Chloro-2-[1-(4-cyanophenyl)ethylamino]-1,3-thiazole-5-carbonitrile](/img/structure/B6633788.png)


![2-[4-[3-(Methoxymethyl)piperidin-1-yl]sulfonylpyrazol-1-yl]acetic acid](/img/structure/B6633809.png)

